molecular formula C10H21O4P B8605214 Dimethyl (6-methyl-2-oxoheptyl)phosphonate CAS No. 59739-20-7

Dimethyl (6-methyl-2-oxoheptyl)phosphonate

Cat. No. B8605214
CAS RN: 59739-20-7
M. Wt: 236.24 g/mol
InChI Key: OWTUAGFQGWALSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07419999B2

Procedure details

To a solution of dimethyl methylphosphonate (2.17 ml, 20 mmol) in anhydrous THF (20 mL), cooled at −78° C. was added n-BuLi (1.6 M in hexane, 13.7 mL, 22 mmol). The mixture was stirred for 30 minutes at this temperature under nitrogen. Methyl 5-methylhexanoate (1.44 g, 10 mmol), prepared from 5-methylhexanoic acid (from Avocado) and methanol at the presence of the catalytic amount of the concentrated sulfuric acid (the procedure described in Intermediate 17.1), was added dropwise for 10 minutes. The mixture was stirred for 2 hours at −78° C., gradually was warm to room temperature. The mixture was quenched with addition of 1N HCl to pH 4-5. The organic layer was separated, washed with brine and dried over MgSO4. The residue was purified through flash chromatography on silica gel (EtOAc:Hexanes=1:1) to give the product (1.80 g) with colorless oil in 76% yield. 1HNMR (CD3OD, ppm) δ 0.866 (d, J=6.5 Hz, 6H), 1.16 (m, 2H), 1.56 (m, 3H), 2.58 (t, J=7.3 Hz, 2H), 3.10 (d, J=22.7 Hz, 2H), 3.70 (s, 3H), 3.79 (s, 3H)
Quantity
2.17 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
13.7 mL
Type
reactant
Reaction Step Two
Quantity
1.44 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
Intermediate 17.1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
76%

Identifiers

REACTION_CXSMILES
[CH3:1][P:2](=[O:7])([O:5][CH3:6])[O:3][CH3:4].[Li]CCCC.[CH3:13][CH:14]([CH3:22])[CH2:15][CH2:16][CH2:17][C:18](OC)=[O:19].CC(C)CCCC(O)=O.S(=O)(=O)(O)O>C1COCC1.CO>[CH3:13][CH:14]([CH3:22])[CH2:15][CH2:16][CH2:17][C:18](=[O:19])[CH2:1][P:2](=[O:7])([O:5][CH3:6])[O:3][CH3:4]

Inputs

Step One
Name
Quantity
2.17 mL
Type
reactant
Smiles
CP(OC)(OC)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
13.7 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
1.44 g
Type
reactant
Smiles
CC(CCCC(=O)OC)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCCC(=O)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
Intermediate 17.1
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes at this temperature under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise for 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
The mixture was stirred for 2 hours at −78° C.
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with addition of 1N HCl to pH 4-5
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The residue was purified through flash chromatography on silica gel (EtOAc:Hexanes=1:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(CCCC(CP(OC)(OC)=O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.